

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

CAS 473528-88-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B112656

[Get Quote](#)

An In-Depth Technical Guide to **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** (CAS 473528-88-0)

Executive Summary

This technical guide provides a comprehensive overview of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** (CAS: 473528-88-0), a versatile heterocyclic building block crucial to modern medicinal and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, and this particular derivative offers two distinct and valuable points for chemical modification: a reactive aldehyde at the 5-position and a bromine atom at the 4-position, ideal for cross-coupling reactions. This document, intended for researchers, synthetic chemists, and drug development professionals, consolidates critical information on the compound's physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols. By explaining the causality behind its synthetic utility, this guide serves as a practical resource for leveraging this powerful intermediate in the design and synthesis of complex, high-value molecules.

Introduction: The Strategic Value of a Bifunctional Pyrazole

The pyrazole ring system is a cornerstone of modern pharmaceutical chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a frequent

component in a wide array of therapeutic agents.[\[1\]](#)[\[2\]](#) Compounds featuring this moiety are prominent in oncology, infectious disease, and central nervous system (CNS) disorder research.[\[3\]](#)

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde emerges as a particularly strategic intermediate. Its value lies not just in the presence of the pyrazole core, but in the orthogonal reactivity of its two key functional groups. The C5-aldehyde provides a classical electrophilic site for forming new carbon-carbon and carbon-nitrogen bonds through well-established reactions like condensation, reductive amination, and olefination. Simultaneously, the C4-bromo substituent acts as a robust handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[\[4\]](#) This bifunctional nature allows for sequential and selective derivatization, making it an invaluable tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[\[4\]](#)

Physicochemical & Spectroscopic Properties

This compound is typically supplied as a white to pale yellow crystalline solid.[\[5\]](#) Its core properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	473528-88-0	[5] [6] [7] [8]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[4] [5] [8]
Molecular Weight	189.01 g/mol	[4] [8]
IUPAC Name	4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde	[5] [9]
Appearance	White to pale yellow crystals or powder	[5]
Melting Point	96.0 - 105.0 °C	[5]
SMILES	CN1N=CC(Br)=C1C=O	[5]

| InChI Key | GXAHYXQWHWDEDY-UHFFFAOYSA-N |[\[5\]](#) |

Caption: Chemical Structure of the Topic Compound.

Spectroscopic Profile

While comprehensive, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR) for **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** is not readily available in peer-reviewed literature, its structure allows for reliable prediction of key spectral features. Commercial suppliers may provide spectral data upon request.[\[9\]](#)

- ¹H NMR: Three key signals are expected: a singlet for the aldehyde proton (-CHO) downfield (typically δ 9.5-10.5 ppm), a singlet for the lone pyrazole ring proton (C3-H) (typically δ 7.5-8.5 ppm), and a singlet for the N-methyl group protons (-CH₃) (typically δ 3.8-4.2 ppm).
- ¹³C NMR: Expected signals include the aldehyde carbonyl carbon (δ 180-190 ppm), three distinct pyrazole ring carbons (one deshielded by bromine), and the N-methyl carbon (δ 35-40 ppm).
- IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde at \sim 1680-1700 cm⁻¹ and C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.
- Mass Spectrometry: Predicted mass spectrometry data confirms the compound's identity.

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z (Mass/Charge Ratio)	Source
[M+H] ⁺	188.96581	[8]
[M+Na] ⁺	210.94775	[8]

| Monoisotopic Mass| 187.95853 Da |[\[8\]](#) |

Synthesis & Manufacturing

The synthesis of substituted pyrazole carbaldehydes is well-documented, typically involving one of several key strategies. While the specific proprietary synthesis for CAS 473528-88-0 is

not published, a plausible and industrially relevant approach is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl_3) and dimethylformamide (DMF).

The logical precursor for this synthesis would be 4-bromo-1-methyl-1H-pyrazole. The Vilsmeier-Haack reaction would proceed via electrophilic substitution at the C5 position, which is activated for formylation.

[Click to download full resolution via product page](#)

Caption: Plausible Vilsmeier-Haack Synthesis Workflow.

Alternative synthetic routes could involve the oxidation of the corresponding primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, or a bromine-lithium exchange on a dibrominated precursor followed by quenching with an electrophilic formylating agent like DMF.

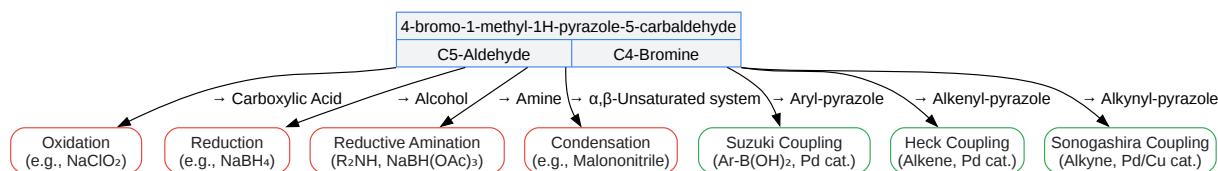
Chemical Reactivity & Synthetic Utility

The power of this reagent lies in its dual reactivity, allowing for a wide range of synthetic transformations to build complex molecular architectures.

Reactions at the Aldehyde Group

The C5-aldehyde is a versatile functional handle for chain extension and the introduction of new functionalities.^[4]

- Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid), a useful intermediate in its own right for amide couplings.
- Reduction: Selective reduction yields the primary alcohol, which can be used in etherification or esterification reactions.


- Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines provides direct access to a diverse library of secondary and tertiary amines.
- Condensation Reactions: Can undergo Knoevenagel or similar condensations with active methylene compounds to form α,β -unsaturated systems. It can also react with hydrazines or hydroxylamines to form hydrazone and oximes, respectively.
- Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.

Reactions at the Bromo Substituent

The C4-bromo atom is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, the workhorse of modern drug discovery for C-C and C-N bond formation.

[4]

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a common strategy for building biaryl structures found in many kinase inhibitors.
- Heck Reaction: Couples with alkenes to form substituted styrenyl-pyrazoles.
- Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrazoles.
- Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide range of amines.

Click to download full resolution via product page

Caption: Key Reaction Pathways and Synthetic Utility.

Applications in Medicinal Chemistry & Drug Discovery

This building block is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[4] Its structure is particularly relevant for the development of kinase inhibitors, a major class of oncology drugs.^[4] The ability to install a substituent via Suzuki coupling at the C4-position while modifying the C5-aldehyde allows for systematic exploration of the pharmacophore, fine-tuning properties like potency, selectivity, and pharmacokinetics.

A patent for modulators of monoacylglycerol lipase (MAGL), an enzyme implicated in pain, inflammation, and cancer, describes using **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** as a starting material for synthesizing active compounds.^[5] This highlights its direct application in creating novel therapeutic agents.

Safety, Handling, & Storage

As a laboratory chemical, **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** must be handled with appropriate precautions.

Table 3: GHS Hazard Information

Category	Code	Description	Source(s)
Pictogram	GHS07	Warning	
Hazard Statements	H315	Causes skin irritation	
	H319	Causes serious eye irritation	
	H335	May cause respiratory irritation	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/spray	

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ||

- Handling: Should be handled in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid dust formation and contact with skin and eyes.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[4\]](#) Storage under an inert gas atmosphere is recommended to ensure long-term stability.[\[4\]](#)

Conclusion

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is more than a simple chemical reagent; it is a sophisticated molecular tool designed for efficiency and versatility in chemical synthesis. Its dual-functional nature provides a robust platform for generating diverse libraries of complex pyrazole derivatives for biological screening. For researchers in drug discovery and agrochemical development, mastering the reactivity of this intermediate opens a direct and powerful route to novel and potentially high-impact chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde [myskinrecipes.com]
- 3. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
- 4. 1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 27258-32-8 [chemicalbook.com]
- 5. 5-Bromo-3-methyl-1H-pyrazole-Molbase [molbase.com]
- 6. PubChemLite - 4-bromo-1-methyl-1h-pyrazole-5-carbaldehyde (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. Access and modulation of substituted 1-methyl-1,6-dihdropyrazolo[3,4- c]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 9. jpsionline.com [jpsionline.com]
- To cite this document: BenchChem. [4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS 473528-88-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112656#4-bromo-1-methyl-1h-pyrazole-5-carbaldehyde-cas-473528-88-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com